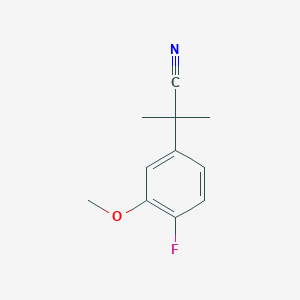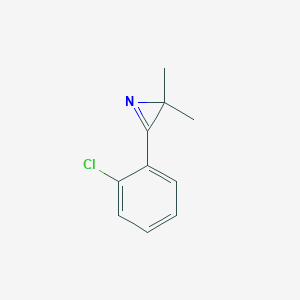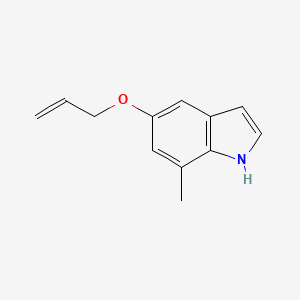
7-methyl-5-prop-2-enoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-5-prop-2-enoxy-1H-indole is an organic compound belonging to the indole family, characterized by the presence of an allyloxy group at the 5th position and a methyl group at the 7th position on the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-prop-2-enoxy-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-methylindole.
Allylation: The 5-position of the indole ring is allylated using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: The allylated product is then oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the allyloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-5-prop-2-enoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyloxy group or to hydrogenate the double bond in the allyloxy group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine (Br2) in acetic acid.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated allyloxy derivatives or de-allylated products.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
7-methyl-5-prop-2-enoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-methyl-5-prop-2-enoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-Allyloxy-1H-indole: Lacks the methyl group at the 7th position.
7-Methyl-1H-indole: Lacks the allyloxy group at the 5th position.
5-Allyloxy-7-chloro-1H-indole: Contains a chlorine atom instead of a methyl group at the 7th position.
Uniqueness
7-methyl-5-prop-2-enoxy-1H-indole is unique due to the presence of both the allyloxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other indole derivatives, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
7-methyl-5-prop-2-enoxy-1H-indole |
InChI |
InChI=1S/C12H13NO/c1-3-6-14-11-7-9(2)12-10(8-11)4-5-13-12/h3-5,7-8,13H,1,6H2,2H3 |
Clave InChI |
JXMIQZMPBWYBSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NC=C2)OCC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
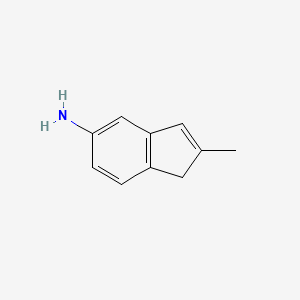
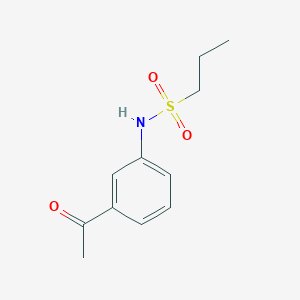
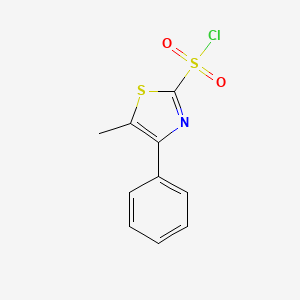
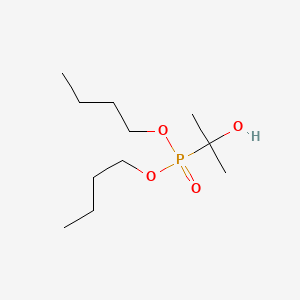
![2-(Imidazo[1,5-a]pyridin-3-yl)acetonitrile](/img/structure/B8620566.png)
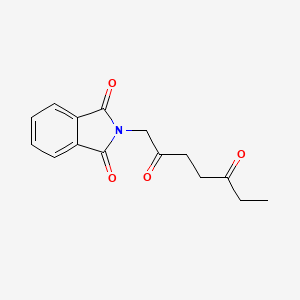

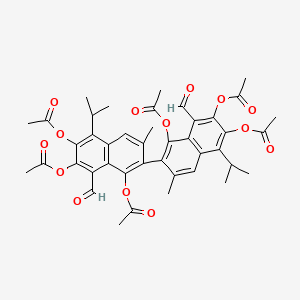
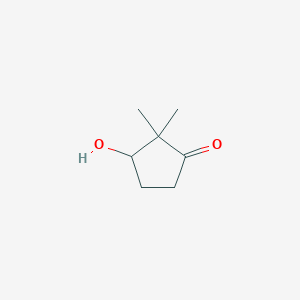
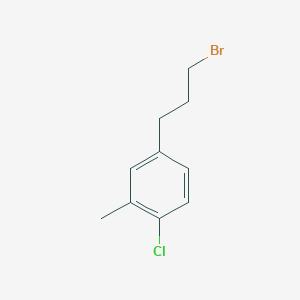
![6-bromo-4-methyl-N-[4-(trifluoromethyl)pyridine-2-yl]pyridine-2-amine](/img/structure/B8620610.png)

